(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound is an organic compound containing functional groups such as amide, hydrazine, and ether. The presence of these functional groups suggests that the compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in condensation or hydrolysis reactions, while the hydrazine group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivity with other chemicals .Scientific Research Applications
- A study explored the use of a branched polymer containing hydrophilic poly[2-(2-ethoxy)ethoxyethyl vinyl ether] side chains. This polymer was synthesized by living cationic polymerization and subsequently copolymerized with methyl methacrylate. When mixed into poly(methyl methacrylate), the branched polymer preferentially segregated at the film surface, resulting in an anti-biofouling polymer surface. Such surfaces could find applications in medical devices, marine coatings, and other contexts where preventing biofilm formation is crucial.
- Researchers reported a dicarbonylation method using aryl fluorides and potassium 2-ethoxy-2-oxoacetate. This cooperative N-heterocyclic carbene (NHC) and photoredox catalysis approach allowed the direct synthesis of β-arylketoesters. The mild reaction conditions and functional group tolerance make this method valuable for organic synthesis and drug discovery.
- A non-benzotriazolic family of coupling reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been studied . These reagents, including phosphonium salts derived from O-[(1-cyano-2-ethoxy-2-oxoethyl)methyl]hydroxylamine, offer an alternative to traditional coupling methods in peptide synthesis. Their effectiveness and compatibility with various amino acids make them promising tools for peptide chemistry.
Anti-Biofouling Surfaces
Synthesis of β-Arylketoesters
Peptide Synthesis Coupling Reagents
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-2-32-20-6-4-3-5-18(20)15-24-25-21(27)16-23-22(28)17-7-9-19(10-8-17)33(29,30)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,23,28)(H,25,27)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPORVCFUJGLBK-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(morpholinosulfonyl)benzamide |
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